

functionalization of the pyrazolo[3,4-c]pyridine core

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Compound of Interest

Compound Name: *3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine*

CAS No.: 1374652-69-3

Cat. No.: B1403372

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Application Note: Multidimensional Functionalization of the Pyrazolo[3,4-c]pyridine Core

Executive Summary & Strategic Analysis

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, primarily due to its bioisosteric relationship with purines.^[1] This structural similarity allows it to effectively target ATP-binding pockets in kinases (e.g., JAK, GSK-3, Chk1) and protein-protein interaction interfaces (e.g., PEX14–PEX5).

However, the utility of this scaffold is often limited by synthetic intractability.^[1] The core presents a "reactivity dichotomy": the electron-rich pyrazole ring typically demands electrophilic functionalization, while the electron-deficient pyridine ring resists it, requiring nucleophilic or metallation-based strategies.

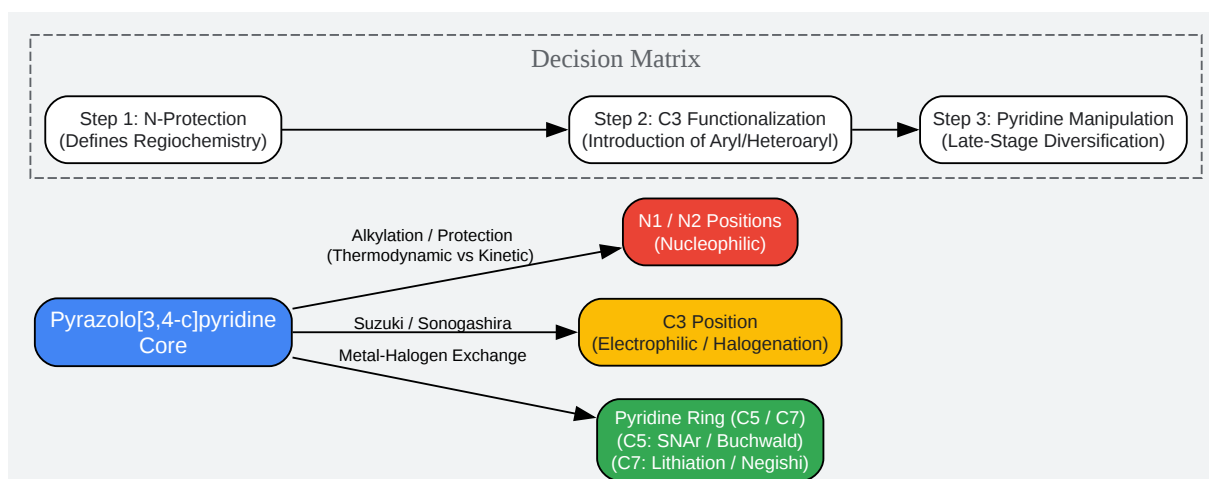
This guide provides a validated roadmap for orthogonal functionalization across four distinct vectors:

- N1/N2: Regioselective alkylation (The "Switch").

- C3: Electrophilic aromatic substitution and cross-coupling.
- C5: Nucleophilic aromatic substitution () and Buchwald-Hartwig amination.
- C7: Directed ortho-metallation (DoM).

Reactivity Map & Logic

To design effective synthetic routes, one must visualize the electronic bias of the scaffold. The diagram below illustrates the orthogonal reactivity zones.



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Caption: Orthogonal reactivity vectors of the pyrazolo[3,4-c]pyridine core. N1/N2 require steric/thermodynamic control; C3 is accessible via Pd-catalysis; C5/C7 require activation via metallation or leaving groups.

Detailed Functionalization Modules

Module A: Regioselective N-Alkylation (N1 vs. N2)

The most common bottleneck is obtaining a single N-alkyl regioisomer.

- The Problem: Direct alkylation often yields mixtures. N1 is generally the thermodynamic product (stabilized by aromaticity), while N2 is the kinetic product.
- The Solution: Use of transient blocking groups or specific conditions to force regioselectivity.

Protocol 1: Thermodynamic Control (N1-Selectivity)

- Conditions: Use

in DMF at elevated temperatures (

).
- Mechanism: High temperature allows equilibration to the more stable N1 isomer.
- Observation: If N2 alkylation occurs initially, the reversibility under basic thermal conditions favors N1 over time.

Protocol 2: Kinetic/Steric Control (N2-Selectivity)

- Strategy: Introduce a bulky protecting group (e.g., THP or SEM) which may favor N2 initially or allow separation.
- Alternative: Use of Mitsunobu conditions (

, DIAD) often alters the selectivity profile compared to basic alkylation.

Module B: C3-Functionalization (The "Warhead" Vector)

The C3 position is ideal for attaching aryl or heteroaryl "warheads" to engage the hinge region of kinases.

Key Reaction: C3-Iodination & Suzuki Coupling

- Iodination: NIS (N-iodosuccinimide) in DMF is highly effective.
- Coupling: Standard Pd-catalyzed conditions work well, but C3-boronates can also be synthesized for reverse-polarity couplings.

Module C: Pyridine Ring Functionalization (C5 & C7)

This is the most technically demanding module. The pyridine ring is electron-deficient, resisting electrophilic attack.

- C5 (Halogenated Precursors): Start with 5-chloro- or 5-bromo- derivatives. These undergo efficient Buchwald-Hartwig amination to introduce solubilizing amines.
- C7 (C-H Activation): This position, adjacent to the bridgehead and the pyridine nitrogen, is acidic enough for Directed Ortho-Metallation (DoM).
 - Reagent: $\text{TMPMgCl}[2][3]\cdot\text{LiCl}$ (Knochel-Hauser Base) is superior to -BuLi as it avoids nucleophilic attack on the pyridine ring and tolerates functional groups.

Master Protocol: Sequential Multi-Vector Decoration

This protocol describes a "Hit-to-Lead" sequence synthesizing a tri-substituted core: N1-alkyl, C3-aryl, C7-alkyl.

Reagents Required:

- 5-bromo-1H-pyrazolo[3,4-c]pyridine
- SEM-chloride (2-(Trimethylsilyl)ethoxymethyl chloride)
- NIS (N-iodosuccinimide)
- $\text{TMPMgCl}[1][2][3]\cdot\text{LiCl}$ (1.0 M in THF/Toluene)
- $\text{Pd}(\text{dppf})\text{Cl}_2$, Aryl boronic acids

Step 1: Protection & Iodination (The Setup)

- Suspend 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DMF.
- Add

(1.2 eq,

) followed by SEM-Cl (1.1 eq). Stir 1h.

- Note: Separation of N1/N2 isomers may be required here via column chromatography (Hex/EtOAc). N1-SEM is typically less polar.
- Dissolve the protected intermediate in DMF. Add NIS (1.1 eq). Stir at RT for 2h.
 - Checkpoint: LCMS should show conversion to the 3-iodo-5-bromo species.

Step 2: C3-Suzuki Coupling (The First Vector)

- Combine 3-iodo intermediate (1.0 eq), Aryl-Boronic Acid (1.2 eq),
(2.0 eq).
- Add
(5 mol%) in Dioxane/Water (4:1).
- Heat at
for 4h under
.
- Workup and purify. The bromine at C5 remains intact due to the higher reactivity of the C3-iodide.

Step 3: C7-Metallation & Trapping (The Advanced Vector)

Caution: Strictly anhydrous conditions required.

- Dissolve the product from Step 2 in dry THF under Argon. Cool to
.
- Add TMPMgCl·LiCl (1.5 eq) dropwise. Stir for 30 min.

- Mechanism:[4][5][6][7] The base selectively deprotonates C7 (the most acidic proton remaining).
- Add electrophile (e.g., MeI, Iodine, or perform Negishi coupling by adding then a Pd-catalyst/Aryl-halide).
- Quench with sat.

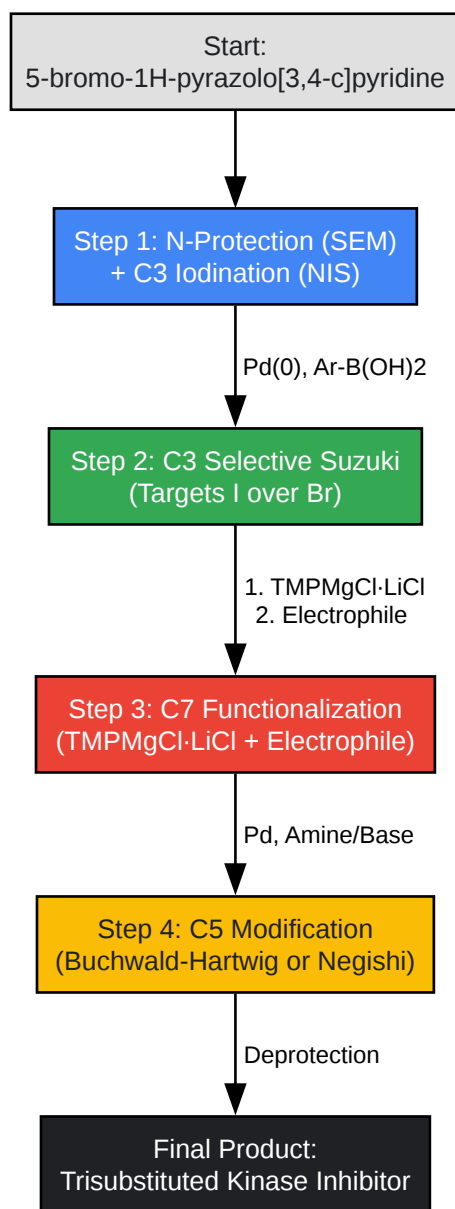
Step 4: Deprotection

- Treat with TFA/DCM (1:1) or TBAF/THF to remove the SEM group.

Data Summary: Optimization Parameters

Reaction Step	Critical Parameter	Recommended Condition	Why?
N-Alkylation	Regioselectivity	Base: , Solvent: DMF, Temp:	Promotes thermodynamic equilibration to N1.
C3-Iodination	Conversion	NIS in DMF (RT)	Milder than ; avoids over-halogenation.
C7-Metallation	Chemoselectivity	TMPMgCl[1][2][3]·LiCl @	Prevents nucleophilic attack on Pyridine ring (common with -BuLi).
C5-Amination	Catalyst Choice	Pd(OAc) ₂ + XPhos or RuPhos	Bulky ligands required for electron-deficient pyridine coupling.

Workflow Diagram



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Caption: Step-wise synthesis pipeline for multi-vector functionalization, highlighting the orthogonality of Halogen (Br vs I) and C-H activation steps.

Troubleshooting & "Senior Scientist" Tips

- The "N-Alkylation Ratio" Trap: If you absolutely need the N2 isomer and cannot get it via direct alkylation, consider synthesizing the core de novo from a hydrazine precursor that already carries the substituent, rather than alkylating the formed ring.

- Lithiation Safety: When using TMPMgCl·LiCl at C7, ensure your C3 substituent does not have sensitive protons (like free OH or NH). Protect these first.
- Purification: Pyrazolo-pyridines are polar. If your product is stuck on silica, add 1-5% Triethylamine to your eluent or switch to C18 Reverse Phase chromatography.
- C3-Borylation Alternative: If the C3-halide is unstable or unreactive, you can reverse the polarity. Use a C3-H precursor, Ir-catalyzed borylation (dtbpy,) to install a C3-BPin, then couple with an Aryl-Halide.

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